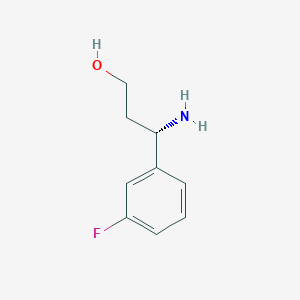

(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12FNO. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both an amino group and a fluorophenyl group in its structure makes it a versatile compound in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 3-(3-fluorophenyl)-2-oxopropanoic acid using a chiral catalyst to obtain the desired enantiomer .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can yield the corresponding amine or alcohol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol features a central carbon atom bonded to an amino group, a hydroxyl group, and a fluorinated phenyl group. This configuration contributes to its chiral nature and facilitates interactions with biological macromolecules. The amino group can form hydrogen bonds, while the fluorinated aromatic ring may engage in hydrophobic interactions, enhancing binding affinity towards target proteins.

Pharmaceutical Applications

-

Therapeutic Potential :

- The compound has been investigated for its potential use in treating neurological disorders due to its ability to modulate protein activity through interactions with specific enzymes and receptors.

- It is being explored as a candidate for the treatment of synucleinopathies, which are neurodegenerative diseases characterized by the aggregation of alpha-synuclein protein .

- Drug Development :

Research Applications

- Biological Studies :

- The compound has been studied for its interactions with biological macromolecules, providing insights into its potential cytotoxic effects against cancer cells. For instance, it demonstrated significant cytotoxicity against Ehrlich Ascites Carcinoma cells at concentrations above 50 µM.

- Kinase Inhibition :

- In enzyme assays assessing its inhibitory potential against specific protein kinases, this compound exhibited IC50 values in the low micromolar range, indicating effective inhibition.

Industrial Applications

In industrial settings, large-scale production of this compound often utilizes optimized reaction conditions involving hydrogenation reactors combined with chiral catalysts to ensure high yield and enantiomeric purity. Continuous flow reactors may also be employed to enhance reaction efficiency and product quality.

Case Studies

| Study Focus | Objective | Methodology | Key Findings |

|---|---|---|---|

| Cytotoxicity on EAC Cells | Evaluate cytotoxic effects | Treatment with varying concentrations | Significant reduction in cell viability at concentrations above 50 µM |

| Kinase Inhibition | Assess inhibitory potential | Enzyme assays with purified kinase preparations | Effective inhibition demonstrated with low micromolar IC50 values |

Wirkmechanismus

The mechanism of action of (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (s)-3-Amino-3-(2-fluorophenyl)propan-1-ol

- (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

- (s)-3-Amino-3-(3-chlorophenyl)propan-1-ol

Uniqueness

(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Biologische Aktivität

(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group and a fluorinated phenyl ring, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FNO, with a molecular weight of approximately 183.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes, facilitating substrate binding and influencing enzymatic activity.

- Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions, increasing the binding affinity to target proteins. This dual interaction mechanism allows the compound to modulate various biochemical pathways effectively.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which may have therapeutic implications in conditions such as synucleinopathies .

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that could lead to pharmacological effects .

- Therapeutic Applications : Preliminary studies suggest that this compound could be beneficial in treating neurodegenerative diseases due to its ability to modulate synaptic functions and neuronal health .

Study 1: Enzyme Interaction

A study focused on the interaction between this compound and specific enzyme targets demonstrated that the compound effectively inhibited enzyme activity in vitro. The inhibition was attributed to the formation of stable complexes between the compound and the enzyme active sites, showcasing its potential as a lead compound for drug development aimed at enzyme-related disorders.

Study 2: Pharmacological Evaluation

In a pharmacological evaluation, this compound exhibited significant effects on neurotransmitter release in neuronal cultures. This study highlighted the compound's ability to enhance synaptic transmission, suggesting its potential use in treating conditions characterized by synaptic dysfunction .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-Amino-3-(2-fluorophenyl)propan-1-ol | Fluorine at the ortho position | Different reactivity profile due to fluorine position |

| (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | Fluorine at the para position | Potentially different biological activity |

| (S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol | Chlorine and fluorine substitution | Distinct electronic properties influencing interactions |

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(3-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAQLZFPYYQJ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.